6-cyclopropyl-3-methyl-1-phenyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, a phenyl group, and a pyrazolyl group attached to a pyrazolopyridine core. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent attachment of the various functional groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum) to facilitate the reactions under specific conditions such as temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: Shares structural similarities with the presence of cyclopropyl and phenyl groups.
5-Amino-3-methyl-1-phenylpyrazole: Contains a pyrazole core similar to the pyrazolopyridine core of the compound .
Uniqueness
The uniqueness of 6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H22N6O |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-1-phenyl-N-(4-pyrazol-1-ylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H22N6O/c1-17-24-22(26(33)28-19-10-12-20(13-11-19)31-15-5-14-27-31)16-23(18-8-9-18)29-25(24)32(30-17)21-6-3-2-4-7-21/h2-7,10-16,18H,8-9H2,1H3,(H,28,33) |
InChI Key |
XBGJCUDKRQJVMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5C=CC=N5)C6=CC=CC=C6 |
Origin of Product |
United States |
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